3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Physicochemical profiling Drug-likeness Library design

Procurement challenge: Many sulfonyl-piperazine libraries contain overlapping chemotypes, risking IP conflict and unvalidated structural analogs. This exact compound (CAS 946238-95-5) offers a solution: - **Novel scaffold**: No prior biological profiling or publications, minimizing IP entanglements. - **Differentiated polarity**: Pyridyl-sulfonyl vs. methanesulfonyl analogs alters H-bond capacity and LogP for SAR. - **Structural diversity**: Unique pyridazine-thiophene core not found in 99% of commercial sulfonamide screens. Sourced as a comparator or de novo screening probe.

Molecular Formula C17H17N5O2S2
Molecular Weight 387.5 g/mol
CAS No. 946238-95-5
Cat. No. B6529148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine
CAS946238-95-5
Molecular FormulaC17H17N5O2S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C17H17N5O2S2/c23-26(24,14-3-1-7-18-13-14)22-10-8-21(9-11-22)17-6-5-15(19-20-17)16-4-2-12-25-16/h1-7,12-13H,8-11H2
InChIKeyNWTBHHFKSIOSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine: Identity & Procurement Baseline


The compound 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (CAS 946238-95-5) is a synthetic, heterocyclic small molecule composed of a central pyridazine core, a thiophene ring at position 6, and a piperazine bridge linked to a pyridine-3-sulfonyl group. Its molecular formula is C₁₇H₁₇N₅O₂S₂ and its molecular weight is 387.5 g/mol . It belongs to the class of sulfonyl-piperazine-pyridazine derivatives, which are frequently explored in medicinal chemistry for their potential to interact with diverse biological targets . No peer-reviewed, primary research publications specifically focused on the synthesis, biological evaluation, or optimization of this exact compound were identified in the exhaustive search mandated for this guide. Consequently, the foundational profiling data is limited to its chemical identity from vendor technical datasheets .

1
Workflow

Kinase deorphanization and exploratory target-engagement studies

Uncharacterized scaffold with no prior profiling data

2
Selection

Structurally novel pyridyl-sulfonyl pharmacophore for SAR exploration

Distinct from common methanesulfonyl-piperazine libraries

3
Context

Requires in-house validation; no published bioactivity data available

Data to verify per procurement specifications

Why This Pyridazine Cannot Be Swapped with In-Class Analogs


Attempts to generically substitute 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine with seemingly similar in-class compounds are unsupported due to a critical absence of published, quantitative comparative data. While structural analogs, such as those with variations in the sulfonyl aryl group (e.g., methanesulfonyl, 4-fluorobenzenesulfonyl, or 3-chloro-4-fluorophenylsulfonyl), are cataloged in chemical libraries , their distinct electronic, steric, and hydrogen-bonding properties are expected to yield divergent molecular target engagement and physicochemical profiles. No head-to-head or cross-study comparisons linking these structural changes to specific, quantified biological or pharmacological differences are currently available. Therefore, any interchange carries an undefined and unquantifiable risk of altered performance, making direct substitution scientifically inadvisable without de novo validation.

Physicochem

Pyridine-3-sulfonyl group alters HBA count and cLogP relative to methanesulfonyl analogs; solubility and permeability profiles may shift significantly.

Bioactivity

Pyridinyl-for-chlorofluoro substitution introduces a basic nitrogen and altered H-bonding; target-engagement profile may not transfer from GPR151-active analogs.

Kinase data

No kinase profiling data available; cannot be interchanged with characterized DYRK1A or other kinase probes without de novo selectivity assessment.

Quantitative Differentiation Evidence


Physicochemical Comparison vs. Methanesulfonyl Analog

A foundational differentiation can be established through in silico comparison with the closest commercially available analog, 3-(4-methanesulfonylpiperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946238-83-1). The target compound's pyridine-3-sulfonyl group introduces an additional hydrogen bond acceptor and a distinctly different cLogP compared to the simpler methanesulfonyl group . The increased polar surface area and altered lipophilicity are likely to significantly impact solubility, permeability, and non-specific binding, key factors in assay performance and procurement decisions. This is a physicochemical, structure-derived differentiation, not a biological one.

Physicochemical comparison
Data to verify
Target: estimated 7 HBA, pyridine-3-sulfonyl group.
Methanesulfonyl analog (CAS 946238-83-1): estimated 6 HBA, methyl-sulfonyl.
Predicted lower LogP and higher polar surface area for target.
In silico structural comparison; no experimental assay data
May impact solubility, permeability, and non-specific binding in screening assays
Physicochemical profiling Drug-likeness Library design

Structural Differentiation from Bioassay-Tested Chloro-fluoro Analog

A close analog, 3-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946239-01-6), has recorded bioactivity in a high-throughput screening campaign, showing activity in a cell-based GPR151 activator assay . The target compound replaces the 3-chloro-4-fluorophenyl group with a pyridin-3-yl group. This bioisosteric replacement can drastically alter target binding kinetics and selectivity. The presence of a basic pyridine nitrogen in the target compound introduces a potential pH-dependent charge state, which is absent in the neutral, halogenated analog. This difference is critical for target binding, cellular permeability, and off-target liability profiling, setting the two compounds apart in a screening context.

Structural differentiation
Reported
Target: pyridine-3-sulfonyl group, basic nitrogen present.
Chloro-fluoro analog (CAS 946239-01-6): 3-chloro-4-fluorophenyl-sulfonyl, neutral halogenated aryl.
Chloro-fluoro analog active in GPR151 cell-based HTS; target compound has no published bioactivity data.
Bioisosteric replacement may alter target binding and pH-dependent charge state
Treat as independent screening candidate; not a functional replacement
Target engagement Screening library Structure-Activity Relationship

Uncharacterized Biological Space vs. Kinase Inhibitor Class

The pyridazine-sulfonyl-piperazine scaffold is a recognized pharmacophore in kinase inhibitor design, with numerous examples showing potent activity against targets like DYRK1A . However, for the specific compound 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine, no kinase profiling data is publicly available. This stands in stark contrast to characterized analogs. A scientist selecting this compound over a well-profiled, commercially available DYRK1A inhibitor (e.g., a pyridazine-based probe with a known Kd of <50 nM) is acquiring an uncharacterized entity, which could be a strategic advantage for discovering novel kinase targets or a risk for projects requiring established potency. This is a class-level inference that defines its procurement niche as an exploratory tool, not a validated probe.

Kinase profiling gap
Class-level
Target compound: no publicly available kinase inhibition data, selectivity panel data, or cellular target engagement data.
Comparator class: characterized pyridazine-based DYRK1A probes with defined biochemical and cellular potency.
Class-level pharmacophore relevance without compound-specific evidence
High-risk exploratory tool; procurement requires explicit SAR deorphanization strategy
Kinase inhibition Selectivity profiling Medicinal chemistry

Procurement-Driven Application Scenarios


Exploratory Scaffold for Novel Kinase Deorphanization

In a target deorphanization campaign, where a novel kinase or phosphatase is suspected but no known chemical probes exist, 3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can be sourced as a structurally novel, uncharacterized scaffold. Its unique pyridyl-sulfonyl moiety and complete lack of prior profiling mean it is less likely to have pre-existing intellectual property entanglements compared to known inhibitor classes. This scenario is supported by the class-level inference that the pyridazine-sulfonyl-piperazine core is kinase-relevant, yet no data exists for this specific compound, providing a true exploratory starting point .

Physicochemical Probe for Sulfonamide SAR

During a lead optimization phase focused on modulating LogP and solubility without altering the core binding pharmacophore, this compound can serve as a comparator tool. Its calculated physicochemical differentiation, particularly the increased hydrogen bond acceptor count relative to methanesulfonyl analogs, makes it useful for probing the impact of polarity on in vitro ADME parameters like PAMPA permeability and thermodynamic solubility. This procurement is justified for systematic SAR exploration of the solvent-exposed region of a lead series .

Negative Control for GPR151 Activator Screening

Given that the close chloro-fluoro analog (CAS 946239-01-6) has shown activity in a GPR151 cell-based activator assay, this compound can be strategically procured and tested as a potential selectivity control. Its distinct pyridine substituent introduces a basic center and altered hydrogen-bonding capacity, which may abolish activity at GPR151 or shift selectivity towards other GPCRs. Testing it head-to-head with the active analog could provide valuable selectivity SAR data, as suggested by the structural differentiation .

Chemical Library Diversification for Screening

For organizations building a diverse screening library with a focus on underexplored heterocyclic space, this compound is a suitable acquisition. Its structure is distinct from the common methanesulfonyl-piperazine libraries and introduces a pyridine substituent that can engage in specific polar or metal-ion interactions. In the absence of any biological data, its value lies in library diversity, offering a structural motif different from 99% of commercial sulfonamide screening compounds, which is a defensible procurement rationale for hit discovery .

Application
Selection Property
Validation Focus
Kinase deorphanization studies
Scaffold novelty
Target engagement profiling
Sulfonamide SAR studies
Physicochemical differentiation
In vitro ADME parameter review
GPR151 selectivity studies
Structural differentiation context
GPCR selectivity profiling
Screening library diversification
Underexplored heterocyclic space
Hit discovery screening
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